Computed Lipophilicity (XLogP3) Comparison: N-Trifluoroethyl vs. N-Methyl Analog (MPTP)
The target compound demonstrates significantly higher computed lipophilicity compared to its direct N-methyl analog, MPTP. This difference directly impacts the compound's ability to cross biological membranes and its overall pharmacokinetic profile [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.9 |
| Comparator Or Baseline | MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine): XLogP3 = 2.28 |
| Quantified Difference | Delta XLogP3 = +1.62 (approximately 1.7-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). Cross-study comparison of computed values. |
Why This Matters
A higher logP value suggests improved passive membrane permeability and potential for enhanced blood-brain barrier penetration, a critical parameter for central nervous system (CNS) drug discovery programs.
- [1] PubChem. (2025). Computed Properties for CID 71376892. View Source
